N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a unique structure combining a pyrrolidine ring, an oxadiazole ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
N-ethylation: The final step involves the N-ethylation of the pyrrolidine ring using an ethylating agent such as ethyl iodide or ethyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-ethyl-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
N-ethyl-3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-ethyl-3-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-ethyl-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-2-14-13(18)17-6-5-9(8-17)11-15-12(19-16-11)10-4-3-7-20-10/h3-4,7,9H,2,5-6,8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFJSOGGTKXNSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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